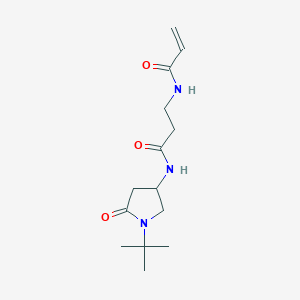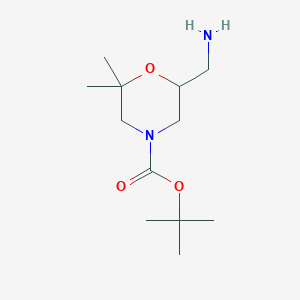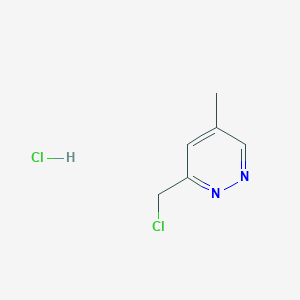
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as DIM-I-3, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to exhibit potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In
Applications De Recherche Scientifique
Polymerization and Material Science
- Polymerization Techniques: The research on N-isopropyl acrylamide derivatives, closely related to (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, includes studies on controlled polymerization techniques. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been investigated, highlighting the importance of selecting suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).
- Material Synthesis and Characterization: Studies have also focused on the synthesis of E and Z isomers of similar compounds, and their crystal structures. These insights are crucial for understanding material properties and applications (Shinkre et al., 2008).
Bioengineering and Tissue Engineering
- Thermoresponsive Scaffolds: The creation of thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity has significant implications for tissue engineering. These scaffolds exhibit degradability and controlled porosity, essential for biomedical applications (Galperin et al., 2010).
- Cell Detachment from Polymers: The use of poly(N-isopropyl acrylamide) substrates for the nondestructive release of biological cells and proteins is a notable advancement in bioengineering, facilitating studies on the extracellular matrix, cell sheet engineering, and tumorlike spheroids (Cooperstein & Canavan, 2010).
Chemical Analysis and Synthesis
- Spectral Analysis and Molecular Docking: Detailed spectral analysis, molecular docking, and DFT studies of acrylamide derivatives have been conducted, providing insights into the non-covalent interactions and reactive sites of these molecules, which are crucial for understanding their chemical behavior (Shukla et al., 2020).
- Synthesis of pH-Sensitive Materials: The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties and their copolymerization with acrylamide derivatives have led to the development of color switchable materials, demonstrating the versatility of these compounds in creating responsive materials (Fleischmann et al., 2012).
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)18-8-6-7-15(3)21(18)22-20(23)12-10-16-9-11-17(24-4)13-19(16)25-5/h6-14H,1-5H3,(H,22,23)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKMIWLNRYUEJJ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)







